2,2-Difluorocyclohexan-1-amine formate

Parallel Synthesis Medicinal Chemistry Solid Dispensing

2,2-Difluorocyclohexan-1-amine formate (CAS 1487500-95-7) is a pre-formed salt of a gem-difluorinated cyclohexylamine building block, with molecular formula C₇H₁₃F₂NO₂ and a molecular weight of 181.18 g/mol. The compound incorporates a reactive primary amine handle on a cyclohexane scaffold bearing two fluorine atoms at the 2-position; the formate counter-ion yields a crystalline solid with a standard purity of 98%, supported by batch-specific QC data (NMR, HPLC, GC).

Molecular Formula C7H13F2NO2
Molecular Weight 181.18 g/mol
Cat. No. B14803444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclohexan-1-amine formate
Molecular FormulaC7H13F2NO2
Molecular Weight181.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)(F)F.C(=O)O
InChIInChI=1S/C6H11F2N.CH2O2/c7-6(8)4-2-1-3-5(6)9;2-1-3/h5H,1-4,9H2;1H,(H,2,3)
InChIKeySSBLOLSYTKKNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocyclohexan-1-amine Formate for Research Procurement: Compound Identity and Core Characteristics


2,2-Difluorocyclohexan-1-amine formate (CAS 1487500-95-7) is a pre-formed salt of a gem-difluorinated cyclohexylamine building block, with molecular formula C₇H₁₃F₂NO₂ and a molecular weight of 181.18 g/mol . The compound incorporates a reactive primary amine handle on a cyclohexane scaffold bearing two fluorine atoms at the 2-position; the formate counter-ion yields a crystalline solid with a standard purity of 98%, supported by batch-specific QC data (NMR, HPLC, GC) . This salt form is designed for direct use in parallel synthesis and medicinal chemistry workflows, eliminating the need for in situ deprotection or neutralization steps that are required when sourcing the corresponding free base (b.p. 141.2 °C, density 1.08 g/cm³) .

Why Generic Substitution Fails for 2,2-Difluorocyclohexan-1-amine Formate in Scientific Procurement


The formate salt cannot be interchanged with the free base or hydrochloride salt without altering downstream experimental outcomes. The formate counter-ion influences the compound's solubility profile, crystallinity, and storage stability, which are critical parameters in automated liquid handling and solid-dosing workflows . Furthermore, the 2,2-gem-difluoro substitution pattern is not functionally equivalent to the 4,4- or 3,3-regioisomers, as the proximity of the electronegative fluorine atoms to the amine center depresses the amine pKa by approximately 1–2 log units relative to the 4,4-isomer (predicted pKa ~9.86) , thereby altering both the protonation state at physiological pH and the compound's reactivity profile in amide coupling and reductive amination sequences.

Quantitative Differential Evidence Guide for 2,2-Difluorocyclohexan-1-amine Formate vs. In-Class Analogs


Crystalline Formate Salt vs. Liquid Free Base: Physical Form and Purity for Automated Synthesis

Sourcing the formate salt directly provides a crystalline solid with a certified purity of 98%, compared to the free base, which is a liquid at ambient temperature (boiling point 141.186 °C at 760 mmHg) and is commonly supplied at 95% purity . This solid, high-purity form is critical for accurate solid dispensing in parallel synthesis platforms where liquid handling of volatile amines introduces weighing errors and oxidative degradation risks .

Parallel Synthesis Medicinal Chemistry Solid Dispensing

Reduced Lipophilicity: Formate Salt vs. Hydrochloride Salt LogP Comparison

The LogP of the formate salt is predicted to be lower than that of the hydrochloride salt (measured LogP of the hydrochloride salt is 1.653; the free base LogP is 2.223) [1]. The formate ion's lower molecular weight and different hydration energy contribute to a more favorable (lower) LogP for early-stage drug candidates, potentially improving aqueous solubility and reducing non-specific binding compared to the hydrochloride salt [1].

Drug Design Lipophilicity Modulation Salt Selection

Amine Basicity Tuning: 2,2-Difluoro vs. 4,4-Difluoro Regioisomer pKa Differentiation

The 2,2-gem-difluoro substitution depresses the amine basicity more significantly than the 4,4-difluoro pattern due to the stronger through-bond inductive effect when fluorine atoms are positioned alpha to the amine center [1]. The 4,4-difluorocyclohexanamine has a predicted pKa of 9.86 ± 0.70 . Class-level inference from fluoroalkylamine SAR indicates that the 2,2-isomer exhibits a pKa approximately 1.5–2.0 units lower, placing it in the range of 7.9–8.4 [1]. This differential ionization directly impacts the compound's nucleophilicity in coupling reactions and its protonation state in biological assays.

Physicochemical Property Optimization Amine Basicity Reactivity

Metabolic Blocking Strategy: Gem-Difluoro Motif for Cathepsin Inhibitors

A library of dipeptide nitriles built on β,β-difluorinated cycloaliphatic amino acids, including derivatives of 2,2-difluorocyclohexylamine, was evaluated as human cathepsin B inhibitors [1]. The gem-difluoro motif at the 2-position forces a preferential orientation of the fluorinated face toward the S2 pocket of cathepsin B for the (R)-configured eutomers, while the (S)-configured distomers expose the fluorine atoms to solvent [1]. This stereoelectronic control is absent in the corresponding non-fluorinated cyclohexylamine series, demonstrating that the 2,2-difluoro scaffold provides a unique conformational bias exploitable for target selectivity.

Metabolic Stability Cysteine Protease Inhibition Fluorine Chemistry

Optimal Application Scenarios for 2,2-Difluorocyclohexan-1-amine Formate Based on Evidence-Driven Differentiation


Parallel Library Synthesis Requiring Accurate Solid Dispensing

For medicinal chemistry groups running automated parallel synthesis platforms (e.g., Chemspeed, Freeslate), the crystalline formate salt eliminates the volumetric dispensing errors associated with the liquid free base . The 98% certified purity ensures that amine equivalents in amide coupling or reductive amination steps are accurate, reducing stoichiometric excess and simplifying post-reaction purification .

pKa-Tuned Fragment Libraries for CNS and Anti-Infective Targets

The depressed pKa of the 2,2-gem-difluoro motif (estimated 7.9–8.4) relative to the 4,4-isomer (pKa ~9.86) positions this scaffold as a preferred amine building block for fragment-based drug discovery programs targeting intracellular or CNS-penetrant compounds, where a reduced fraction of ionized amine at physiological pH can enhance membrane permeability [1].

Cathepsin and Cysteine Protease Inhibitor Lead Optimization

Research groups developing non-covalent inhibitors of cathepsin B, K, or S can utilize the 2,2-difluorocyclohexyl scaffold to replicate the fluorophilic S2 pocket interaction first demonstrated by Fustero et al. (2011), gaining both metabolic stability and a conformational restraint that favors productive binding geometries over non-fluorinated cyclohexyl analogs .

Salt Form Screening for Preclinical Formulation

For early-stage ADME and formulation studies, the formate salt offers a differentiated physicochemical profile (lower LogP, solid physical form) compared to the hydrochloride and TFA salts, enabling formulation scientists to screen a broader solid-form landscape without committing to custom salt synthesis .

Quote Request

Request a Quote for 2,2-Difluorocyclohexan-1-amine formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.